3-Chloro-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloroacetic acid with amidoxime derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Formation of 3-Chloro-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: Formation of 3-Chloro-1,2,4-oxadiazole-5-methanol.
Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their function.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria, leading to cell death.
Comparison with Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the chloro and aldehyde groups.
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness: 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C3HClN2O2 |
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Molecular Weight |
132.50 g/mol |
IUPAC Name |
3-chloro-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C3HClN2O2/c4-3-5-2(1-7)8-6-3/h1H |
InChI Key |
MNBZKFHFWWRGIN-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NC(=NO1)Cl |
Origin of Product |
United States |
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